![molecular formula C9H11N3O B3240807 5-acetyl-2-propyl-1H-imidazole-4-carbonitrile CAS No. 144690-06-2](/img/structure/B3240807.png)
5-acetyl-2-propyl-1H-imidazole-4-carbonitrile
Overview
Description
“5-acetyl-2-propyl-1H-imidazole-4-carbonitrile” is a chemical compound with the molecular formula C9H11N3O . It is an achiral compound with a molecular weight of 177.2 . This compound is also known by other systematic names such as “1H-Imidazole-4-carbonitrile, 5-acetyl-2-propyl” and "4-Acetyl-2-propyl-1H-imidazole-5-carbonitrile" . It is an impurity of Olmesartan Medoxomil, an angiotensin II receptor antagonist used for the treatment of high blood pressure .
Molecular Structure Analysis
The molecular structure of “5-acetyl-2-propyl-1H-imidazole-4-carbonitrile” consists of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom . It is an achiral compound with no defined stereocenters or E/Z centers .Scientific Research Applications
- 5-acetyl-2-propyl-1H-imidazole-4-carbonitrile derivatives have demonstrated antibacterial activity against various pathogens. Researchers have explored their potential as novel antibiotics due to their ability to inhibit bacterial growth .
- Imidazole-containing compounds, including our target molecule, exhibit antifungal properties. They interfere with fungal cell membranes and inhibit fungal growth. These compounds are being investigated for their efficacy against fungal infections .
- Some imidazole derivatives possess anti-inflammatory properties. They modulate immune responses and may find applications in treating inflammatory conditions such as arthritis or autoimmune diseases .
- Researchers have studied imidazole-based compounds for their antitumor effects. These molecules may interfere with cancer cell proliferation, making them potential candidates for cancer therapy .
- Imidazole-containing compounds have been explored as antiviral agents. They may inhibit viral replication or entry into host cells, offering promise in the fight against viral infections .
- Some imidazole derivatives, including 5-acetyl-2-propyl-1H-imidazole-4-carbonitrile, exhibit antiulcer activity. They may protect the gastric mucosa and help prevent ulcer formation .
- Imidazole compounds have been investigated for their effects on glucose metabolism. They may influence insulin sensitivity or glucose uptake, making them relevant in diabetes research .
- Beyond the mentioned fields, imidazole derivatives have been studied for their antioxidant, antipyretic, and antihelmintic activities. Their diverse properties make them valuable building blocks in drug development .
Antibacterial Properties
Antifungal Activity
Anti-Inflammatory Effects
Antitumor Potential
Antiviral Activity
Antiulcer Properties
Antidiabetic Potential
Other Applications
Safety and Hazards
Safety data for “5-acetyl-2-propyl-1H-imidazole-4-carbonitrile” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
5-acetyl-2-propyl-1H-imidazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-4-8-11-7(5-10)9(12-8)6(2)13/h3-4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQNHPWHRSDNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-2-propyl-1H-imidazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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